2,6-Diethylmorpholine

Description

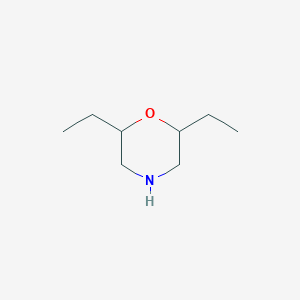

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-7-5-9-6-8(4-2)10-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNZFNBNRWCBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,6-diethylmorpholine from diethylpropanolamine

This guide details the synthesis of 2,6-diethylmorpholine , a sterically hindered amine often utilized as a catalyst in polyurethane production and as a specialized solvent.

Editorial Note on Nomenclature & Precursors: The prompt specifies "diethylpropanolamine" as the starting material. In strict IUPAC nomenclature, diethylpropanolamine refers to 3-(diethylamino)-1-propanol (CAS 622-93-5), a tertiary amine that cannot directly cyclize to form 2,6-diethylmorpholine without complex skeletal rearrangement and dealkylation.[1] The chemically valid precursor for 2,6-diethylmorpholine is Bis(2-hydroxybutyl)amine (also known as 1,1'-iminobis-2-butanol).[1] This guide addresses the synthesis using the correct homologous precursor, Bis(2-hydroxybutyl)amine , while referencing the standard industrial protocols used for the methyl analog (2,6-dimethylmorpholine from diisopropanolamine).

Executive Summary

Target Molecule: 2,6-Diethylmorpholine (CAS: 5394-36-5 for generic isomer mix) Core Application: Polyurethane catalyst, corrosion inhibitor, solvent extraction agent.[1] Synthetic Strategy: Acid-catalyzed cyclodehydration of Bis(2-hydroxybutyl)amine .[1]

This protocol utilizes a high-temperature sulfuric acid dehydration route.[1] This method is preferred in industrial settings for its high yield (>90%) and scalability.[1] The reaction favors the formation of the thermodynamically stable cis-isomer, though a mixture of cis and trans isomers is inherent to the process.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the intramolecular dehydration of a secondary amine bearing two

Retrosynthetic Pathway

The 2,6-diethyl substitution pattern dictates the structure of the acyclic precursor. Unlike the unbranched diethanolamine (which yields morpholine), the precursor must possess ethyl groups at the carbon atoms adjacent to the hydroxyls (or the nitrogen, depending on the opening of the epoxide used to make the amine).

Figure 1: Retrosynthetic analysis highlighting the necessity of Bis(2-hydroxybutyl)amine.

Materials & Methods

Reagents & Equipment

| Reagent | Purity | Role | Hazards |

| Bis(2-hydroxybutyl)amine | >98% | Precursor | Irritant, Basic |

| Sulfuric Acid (H₂SO₄) | 95-98% | Dehydrating Agent / Catalyst | Corrosive, Oxidizer |

| Sodium Hydroxide (NaOH) | 50% aq.[1][3] | Neutralization | Corrosive |

| Toluene or Xylene | ACS Grade | Azeotropic Solvent (Optional) | Flammable |

Equipment:

-

Three-neck round-bottom flask (1L or 5L depending on scale).

-

Mechanical stirrer (High torque required as viscosity changes).[1]

-

Dean-Stark trap (if using azeotropic distillation) or Distillation head.[1]

-

Vacuum pump.[1]

-

Temperature controller with thermocouple.[1]

Experimental Protocol

This protocol is adapted from the standard industrial synthesis of 2,6-dimethylmorpholine [1].

Phase 1: Acid Addition & Mixing

-

Setup: Charge the reaction vessel with Bis(2-hydroxybutyl)amine (1.0 eq).

-

Acidification: Slowly add Sulfuric Acid (1.0 to 1.5 eq) dropwise while stirring.

Phase 2: Cyclodehydration

-

Heating: Heat the mixture to 150°C – 190°C .

-

Reaction: Maintain this temperature for 3–5 hours .

-

Water Removal: Water generated by the reaction must be removed to drive the equilibrium.[1] Use a slight vacuum or a nitrogen sweep to distill off water continuously.[1]

Phase 3: Workup & Purification

-

Cooling: Cool the reaction mass to ~60°C.

-

Neutralization: Slowly add 50% NaOH solution until the pH reaches 12–14.

-

Safety: This is highly exothermic.[1] Add caustic slowly.

-

-

Phase Separation: Two layers will form.[1] The upper organic layer contains the crude 2,6-diethylmorpholine.

-

Extraction: Extract the aqueous layer with toluene (2x) to recover dissolved product. Combine organic layers.

-

Distillation: Fractionally distill the crude product under reduced pressure (e.g., 20 mmHg).

-

Target Fraction: Collect the fraction boiling at the specific point for 2,6-diethylmorpholine (approx. 80-90°C at 20 mmHg, estimated based on homologs).

-

Reaction Mechanism

The formation of the morpholine ring proceeds via a double nucleophilic substitution or an acid-catalyzed etherification.[1]

-

Protonation: H₂SO₄ protonates the hydroxyl groups of the bis(2-hydroxybutyl)amine.[1]

-

Displacement: One hydroxyl group is displaced by the oxygen of the neighboring chain (forming the ether linkage first) or the amine attacks a carbocation.[1] In 2,6-dialkyl systems, the mechanism is often concerted or involves a transient carbocation, leading to a mixture of cis and trans isomers.

Figure 2: Simplified mechanistic flow of the acid-catalyzed cyclodehydration.

Data Analysis & Quality Control

Expected Yields

| Parameter | Value | Notes |

| Crude Yield | 90 - 96% | Based on starting amine [1].[1] |

| Isomer Ratio | ~80:20 (cis:trans) | Cis isomer is thermodynamically favored.[1] |

| Purity | >99% | After fractional distillation.[1] |

Characterization[1]

-

GC-MS: Confirm molecular ion peak (

). For 2,6-diethylmorpholine ( -

NMR (1H): Look for the characteristic methine protons adjacent to the ether oxygen and the ethyl group signals.[1] The cis isomer typically displays a distinct coupling pattern due to the chair conformation with equatorial alkyl groups.[1]

Safety & Handling

-

Amine Toxicity: Morpholine derivatives can be skin irritants and sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

-

Thermal Runaway: The neutralization step (Acid + Base) generates massive heat.[1] Active cooling is mandatory.[1]

-

Corrosives: Handling hot concentrated sulfuric acid requires full face shields and acid-resistant aprons.[1]

References

-

BASF SE .[1] Preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. 1985.[1] Link

-

BASF AG .[1] Process for the preparation of cis-2,6-dimethyl morpholine. EP Patent 0094565B1. 1986.[1] Link

-

ChemicalBook . 3-Diethylamino-1-propanol (Diethylpropanolamine) Structure and Properties. Link

-

PubChem . Compound Summary: 3-(Diethylamino)-1-propanol.[1][3][6][7][8] National Library of Medicine.[1] Link

Sources

- 1. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. 3-Diethylamino-1-propanol 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]

- 6. 3-DIETHYLAMINO-1-PROPANOL | 622-93-5 [chemicalbook.com]

- 7. 3-DIETHYLAMINO-1-PROPANOL price,buy 3-DIETHYLAMINO-1-PROPANOL - chemicalbook [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Physicochemical Properties of 2,6-Diethylmorpholine: A Technical Guide

This guide provides an in-depth technical analysis of 2,6-diethylmorpholine, focusing on its molecular architecture, physicochemical behavior, and utility in drug discovery and catalysis.

CAS No: 52382-34-0 Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol

Executive Summary

2,6-Diethylmorpholine is a sterically hindered, lipophilic derivative of the morpholine heterocycle. Unlike its ubiquitous parent (morpholine) or the common methyl-substituted analog (2,6-dimethylmorpholine), the diethyl variant represents a specialized scaffold in medicinal chemistry and polymer catalysis. Its bulky ethyl groups at the 2 and 6 positions introduce significant steric occlusion near the oxygen atom and conformational rigidity to the ring, altering its basicity, lipophilicity (LogP), and metabolic stability. This guide explores its properties as a "lipophilic morpholine" bioisostere and its function as a selective amine catalyst.

Molecular Architecture & Stereochemistry

The physicochemical profile of 2,6-diethylmorpholine is defined by its stereoisomerism. The introduction of ethyl groups creates two chiral centers, resulting in diastereomers with distinct physical properties.

Stereochemical Configurations

The molecule exists in two primary diastereomeric forms:

-

Cis-isomer (Meso): The ethyl groups are on the same side of the ring plane. In the lowest energy chair conformation, both ethyl groups occupy the equatorial positions to minimize 1,3-diaxial interactions. This isomer is achiral (meso).

-

Trans-isomer (Racemic): The ethyl groups are on opposite sides (one axial, one equatorial). This form exists as a pair of enantiomers ((2R,6R) and (2S,6S)).

The cis-isomer is thermodynamically favored due to the diequatorial arrangement, making it the predominant species in thermodynamic synthesis mixtures.

Visualization of Isomerism

The following diagram illustrates the stereochemical relationship and the thermodynamic equilibrium between the isomers.

Comparative Physicochemical Profile

Due to the specialized nature of 2,6-diethylmorpholine, experimental data is often proprietary. The table below synthesizes available data with high-confidence predicted values based on Structure-Property Relationship (SPR) analysis relative to homologous morpholines.

| Property | Morpholine | 2,6-Dimethylmorpholine | 2,6-Diethylmorpholine |

| CAS Number | 110-91-8 | 141-91-3 | 52382-34-0 |

| Molecular Weight | 87.12 | 115.17 | 143.23 |

| Boiling Point (1 atm) | 129°C | 147°C | ~175-185°C (Est.) |

| Density (g/mL) | 1.007 | 0.934 | ~0.90 - 0.92 (Est.) |

| LogP (Lipophilicity) | -0.86 | 0.25 | 1.2 - 1.5 (Est.) |

| pKa (Basicity) | 8.33 | 7.4 | 7.2 - 7.5 (Est.) |

| Water Solubility | Miscible | Miscible | Moderate / Low |

| Flash Point | 38°C | 48°C | >60°C (High Flash) |

Analysis of Constants

-

Lipophilicity Shift: The most critical deviation is the LogP. While morpholine is highly hydrophilic (LogP < 0), the addition of two ethyl groups pushes the LogP above 1.0. This transition allows 2,6-diethylmorpholine to cross biological membranes (blood-brain barrier) more effectively than its parent.

-

Basicity Modulation: The pKa is slightly suppressed compared to morpholine. The ethyl groups create steric bulk around the ring oxygen and nitrogen, subtly altering the electronic environment and solvation shell stability of the protonated cation.

Synthesis & Manufacturing Protocols

The synthesis of 2,6-diethylmorpholine typically follows cyclization pathways involving amino-alcohol precursors.

Cyclodehydration Protocol (General Methodology)

This route is preferred for industrial scalability and involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine or similar precursors.

-

Precursor Preparation: Reaction of ammonia with 1,2-epoxybutane (butylene oxide) yields a mixture of mono-, di-, and tri-alkanolamines. Di-(2-hydroxybutyl)amine is isolated via fractional distillation.

-

Cyclization:

-

Reagents: Di-(2-hydroxybutyl)amine, Sulfuric Acid (70%).

-

Conditions: Heat to 140-160°C for 4-6 hours. The acid dehydrates the secondary alcohol groups to form the ether linkage.

-

-

Neutralization & Workup:

-

The reaction mass is cooled and neutralized with 50% NaOH solution.

-

The organic layer separates (due to the lipophilicity of the diethyl product).

-

-

Purification:

-

Drying: Over anhydrous Sodium Sulfate (

). -

Distillation: Vacuum distillation is required to separate the cis and trans isomers if high purity is needed, though they boil closely.

-

Applications in Drug Discovery & Catalysis

Bioisosteric Replacement

In medicinal chemistry, 2,6-diethylmorpholine serves as a lipophilic bioisostere for the morpholine ring.

-

Metabolic Stability: The ethyl groups at the 2 and 6 positions sterically block the alpha-carbons next to the oxygen. This hinders oxidative metabolism (P450-mediated C-hydroxylation), potentially extending the half-life (

) of drugs containing this moiety. -

hERG Avoidance: Increasing steric bulk on basic amines can sometimes reduce affinity for the hERG potassium channel, a critical safety parameter in cardiac toxicity screening.

Polyurethane Catalysis

In the polymer industry, alkyl morpholines are "blow" catalysts (promoting the water-isocyanate reaction).

-

Selectivity: 2,6-diethylmorpholine is a weaker nucleophile than N-methylmorpholine due to steric hindrance. This results in a delayed onset of catalytic activity ("delayed action catalyst"), which is vital for allowing polyurethane foam to flow and fill complex molds before curing hardens the material.

Experimental Validation: Analytical Workflow

To verify the identity and purity of 2,6-diethylmorpholine, the following analytical workflow is standard.

NMR Signature (Predicted):

-

1H NMR (CDCl3): Look for the triplet/quartet patterns characteristic of the ethyl groups (

0.9 ppm,

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110862 (2,6-Dimethylmorpholine - Homologous Reference). Retrieved from [Link]

- United States Patent Office.Patent US3167551A: Methylation of nitrogen heterocycles (Reference for alkyl morpholine synthesis).

-

European Chemicals Agency (ECHA). Registration Dossier: Morpholine derivatives. Retrieved from [Link]

Technical Guide: 2,6-Diethylmorpholine – Structural Dynamics & Applications

[1][2]

Executive Summary

2,6-Diethylmorpholine is a disubstituted heterocyclic amine utilized as a lipophilic building block in medicinal chemistry and a sterically hindered amine in industrial gas treating.[1] Distinguished by the presence of two ethyl groups at the C2 and C6 positions, this scaffold offers unique conformational properties and metabolic stability profiles compared to its lower homolog, 2,6-dimethylmorpholine.[1]

Core Identity Matrix

| Parameter | Data |

| Chemical Name | 2,6-Diethylmorpholine |

| CAS Number (Mix) | 52382-34-0 |

| CAS Number (Cis) | 89479-87-8 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| SMILES | CCC1CNCC(O1)CC |

| Classification | Heterocyclic Amine; 1,4-Oxazine Derivative |

Structural Analysis & Stereochemistry

For researchers in drug design, the stereochemical configuration of 2,6-diethylmorpholine is the critical determinant of its pharmacological activity.[1] The compound exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (racemic pair).[1][2]

Conformational Locking

The introduction of ethyl groups at the 2 and 6 positions creates significant steric demand.[1]

-

Cis-Isomer (Preferred): In the lowest energy chair conformation, both ethyl groups occupy the equatorial positions.[1][2] This "locks" the ring conformation, minimizing 1,3-diaxial interactions.[1] This isomer is achiral (meso) due to a plane of symmetry.[2]

-

Trans-Isomer: One ethyl group is equatorial while the other is axial in the chair form.[1][2] This energetic penalty makes the trans-isomer less thermodynamically stable and often more challenging to isolate in high yield without specific catalytic methods.[1][2]

Lipophilicity & Pharmacokinetics

Replacing methyl substituents (in 2,6-dimethylmorpholine) with ethyl groups significantly increases the LogP (partition coefficient).[1][2]

-

Predicted LogP: ~1.2 – 1.6 (vs. ~0.2 for morpholine).[2]

-

Impact: This modification enhances blood-brain barrier (BBB) permeability and alters the metabolic clearance rate, making it a strategic scaffold for CNS-active agents.[1][2]

[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 2,6-diethylmorpholine typically follows the cyclodehydration of bis(2-hydroxybutyl)amine.[1][2] The protocol below describes the formation of the cis-enriched product, often required for pharmaceutical intermediates.

Synthesis Pathway: Cyclodehydration

Reaction Type: Acid-Catalyzed Intramolecular Etherification.[1][2]

Reagents:

Step-by-Step Protocol (Adapted from Patent WO2004031195):

-

Charging: Charge a pressure-rated glass reactor with bis(2-hydroxybutyl)amine (1.0 equiv).

-

Acid Addition: Cool the vessel to 0°C. Slowly add 70% H₂SO₄ (5.0 equiv w/w) to control the exotherm.

-

Cyclization: Seal the reactor and heat to 160°C for 24–96 hours. Note: The high temperature is required to overcome the activation energy for ring closure of the sterically hindered ethyl groups.[1][2]

-

Quenching: Cool the mixture to room temperature. Pour onto crushed ice.

-

Neutralization: Basify to pH >12 using 50% NaOH solution.

-

Extraction: Extract the liberated amine with diethyl ether or dichloromethane (3x).

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. Distill under reduced pressure to separate the cis (lower boiling) and trans isomers.[2]

[1][2][4]

Physicochemical Properties

Accurate physicochemical data is essential for process engineering and formulation.[2]

| Property | Value / Description | Source/Note |

| Physical State | Clear, colorless to pale yellow liquid | Experimental |

| Boiling Point | ~165–175°C (Estimated) | Extrapolated from dimethyl analog (147°C) |

| Density | ~0.91 g/cm³ | Predicted |

| pKa | ~8.6 | Typical for dialkylmorpholines |

| Solubility | Soluble in ethanol, ether, chloroform; Moderate in water | Lipophilic shift due to ethyl groups |

| Flash Point | >60°C | Combustible liquid |

Applications in Research & Industry

Medicinal Chemistry: Antibacterial Agents

2,6-Diethylmorpholine serves as a crucial amine moiety in the synthesis of DNA Gyrase Inhibitors .[1][2]

-

Mechanism: The morpholine ring acts as a solubilizing group that can also interact with the solvent-exposed region of the GyrB subunit in bacteria.[1][2]

-

Structure-Activity Relationship (SAR): The ethyl groups provide steric bulk that can restrict the rotation of the morpholine ring relative to the core scaffold, potentially locking the drug into a bioactive conformation.[1][2]

-

Example: Used in the synthesis of tricyclic tetrahydroquinoline antibacterial agents (See WO2004031195).[2]

Industrial: Acid Gas Scrubbing

In the energy sector, 2,6-diethylmorpholine is utilized in Carbon Capture technologies.[1]

-

Steric Hindrance: Unlike simple primary or secondary amines, the ethyl groups flanking the nitrogen create significant steric hindrance.

-

Carbamate Instability: Upon reaction with CO₂, the resulting carbamate is less stable. This instability is advantageous during the regeneration step , as it requires less energy to release the captured CO₂ compared to unhindered amines like MEA (monoethanolamine).[1]

Analytical Characterization

To verify the identity of synthesized 2,6-diethylmorpholine, look for these diagnostic signals.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.90 (t, 6H): Terminal methyls of the ethyl groups.[2]

-

δ 1.45 (m, 4H): Methylene protons of the ethyl groups.

-

δ 2.80 (dd, 2H): Axial protons at C3/C5 (adjacent to Nitrogen).[2]

-

δ 3.60 (m, 2H): Methine protons at C2/C6 (adjacent to Oxygen).[2]

-

Note: The cis-isomer will show a simplified spectrum due to symmetry.[1][2]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 144.14.[2]

-

References

-

BLD Pharm. (2024).[2] 2,6-Diethylmorpholine Product Data (CAS 52382-34-0).[1][2][3][4][5][6] Link

-

ChemicalBook. (2024).[2][7] cis-2,6-Diethylmorpholine Properties (CAS 89479-87-8).[1][2][8][9] Link

-

Reckitt & Colman Products Ltd. (2004).[2] Tricyclic tetrahydroquinoline antibacterial agents. Patent WO2004031195A1.[2] Link

-

Exxon Research and Engineering Co. (1980).[2] Process and amine-solvent absorbent for removing acidic gases. US Patent 4,240,923.[2] Link

-

Leyan Reagents. (2024).[2][10] cis-2,6-Diethylmorpholine Safety Data Sheet. Link

Sources

- 1. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

- 2. POKY ain't poky! - MetaLib [sites.google.com]

- 3. echemi.com [echemi.com]

- 4. 171753-74-5|(2R,6R)-2,6-Dimethylmorpholine|BLD Pharm [bldpharm.com]

- 5. 276252-76-7|(2S,6S)-2,6-Dimethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 52382-34-0|2,6-Diethylmorpholine|BLD Pharm [bldpharm.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. Shanghai Haohong Pharmaceutical Co., Ltd. 제품 목록-사서함-페이지 319-Chemicalbook [chemicalbook.com]

- 9. CAS [chemicalbook.com]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Comprehensive Spectroscopic Characterization of 2,6-Diethylmorpholine: A Technical Guide for Structural Validation

Executive Summary

In modern drug discovery and materials science, substituted morpholines serve as critical pharmacophores and versatile synthetic building blocks[1]. Specifically, 2,6-diethylmorpholine (CAS: 52382-34-0)[2] is a dialkylated cyclic secondary amine that presents unique stereochemical and conformational challenges during structural elucidation.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 2,6-diethylmorpholine. Rather than merely listing data points, this guide explores the causality behind the spectral phenomena —such as how chair conformations dictate NMR coupling constants and how ionization pathways drive mass spectrometric fragmentation. Furthermore, it establishes a self-validating experimental protocol designed to ensure high-fidelity data acquisition.

Conformational & Stereochemical Dynamics

Before interpreting the spectroscopic data, one must understand the molecule's physical reality. 2,6-Diethylmorpholine possesses two stereocenters (C2 and C6). This results in three possible stereoisomers: a pair of enantiomers—(2R,6R) and (2S,6S)[3]—which constitute the trans-isomer, and a meso compound (2R,6S), which is the cis-isomer.

In solution, the cis-isomer predominantly adopts a chair conformation where both ethyl groups occupy the thermodynamically favored equatorial positions. The trans-isomer is forced to have one axial and one equatorial ethyl group, leading to rapid ring-flipping at room temperature. This conformational bias directly dictates the splitting patterns and chemical shifts observed in the

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for mapping the carbon-hydrogen framework. The data below reflects the thermodynamically stable cis-isomer in a non-polar, non-hydrogen-bonding solvent. The Biological Magnetic Resonance Bank (BMRB) catalogs reference data for the (2S,6S) enantiomer under entry bmse012529 [4].

Mechanistic Insight:

In the

Table 1: Consolidated

H and

C NMR Data (400 MHz / 100 MHz, CDCl

)

| Position | Multiplicity & Coupling ( | Assignment / Note | ||

| N-H | 1.60 | Broad singlet (1H) | N/A | Exchangeable; shifts with concentration. |

| C2, C6 | 3.35 – 3.45 | Multiplet (2H) | 76.5 | Deshielded by adjacent oxygen atom. |

| C3, C5 (eq) | 2.90 | dt ( | 51.2 | Equatorial protons adjacent to nitrogen. |

| C3, C5 (ax) | 2.45 | dd ( | 51.2 | Axial protons; large trans-diaxial coupling. |

| CH | 1.45 – 1.55 | Multiplet (4H) | 26.5 | Aliphatic side chain. |

| CH | 0.92 | Triplet ( | 9.8 | Terminal methyl groups. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional groups. Because 2,6-diethylmorpholine is a liquid at standard conditions, Attenuated Total Reflectance (ATR) is the optimal sampling technique, eliminating the moisture interference common in KBr pellet preparations.

Table 2: Key FT-IR (ATR) Vibrational Modes

| Wavenumber (cm | Intensity | Functional Group | Vibrational Mode |

| 3320 | Medium, Broad | Secondary Amine (N-H) | N-H stretching |

| 2960, 2930, 2875 | Strong, Sharp | Aliphatic Chain (C-H) | sp |

| 1455 | Medium | Aliphatic Chain (C-H) | CH |

| 1120 | Strong | Ether Linkage (C-O-C) | Asymmetric C-O-C stretching |

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation pattern. The ionization predominantly occurs at the nitrogen atom due to its lower ionization energy compared to oxygen.

Mechanistic Insight:

The molecular ion (

Table 3: EI-MS Fragmentation Data (70 eV)

| m/z Ratio | Relative Abundance | Ion / Fragment Identity | Loss from Molecular Ion |

| 143 | ~10% | None (Molecular Ion) | |

| 114 | 100% (Base Peak) | Loss of ethyl radical (-29 Da) | |

| 86 | ~25% | Ring cleavage fragment | Loss of |

| 56 | ~40% | Extensive ring fragmentation | |

| 30 | ~35% | Imminium ion (characteristic of amines) |

Visualizations of Analytical Logic

To ensure a holistic understanding of the analytical process, the following diagrams map out the self-validating workflow and the primary mass spectrometric fragmentation pathway.

Caption: Orthogonal Spectroscopic Validation Workflow for 2,6-Diethylmorpholine.

Caption: Primary EI-MS Fragmentation Pathway of 2,6-Diethylmorpholine.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent false positives. The following methodologies are designed with built-in causality and self-correction mechanisms.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Secondary amines like morpholine are highly sensitive to trace acids. Trace DCl in standard CDCl

-

Solvent Preparation: Pass 0.6 mL of CDCl

through a short plug of basic alumina (Brockmann Grade I) immediately prior to use. This neutralizes trace DCl. -

Sample Preparation: Dissolve 15-20 mg of 2,6-diethylmorpholine in the purified CDCl

. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. -

Acquisition (1H): Run at 400 MHz or higher. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the ethyl methyl groups vs. the ring protons.

-

Validation: Ensure the integration of the triplet at 0.92 ppm is exactly 6H relative to the 2H multiplet at 3.35 ppm. Any deviation indicates an impurity or incomplete relaxation.

Protocol B: ATR-FTIR Analysis

Causality Check: Neat liquids can trap air bubbles against the ATR crystal, leading to poor contact and artificially low signal-to-noise ratios.

-

Background: Collect a background spectrum (ambient air) using a diamond or ZnSe ATR crystal (resolution: 4 cm

, 32 scans). -

Application: Apply 1-2 drops of neat 2,6-diethylmorpholine directly onto the crystal. Do not use the pressure anvil, as it is unnecessary for liquids and risks cross-contamination.

-

Acquisition: Collect 32 scans.

-

Validation: Verify that the baseline is flat. If a broad peak appears at 3400-3500 cm

that overshadows the sharp 3320 cm

Protocol C: GC-EI-MS Analysis

Causality Check: Soft ionization techniques (like ESI) will only show the

-

Chromatography: Inject 1

L of a 1 mg/mL solution (in GC-grade dichloromethane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). -

Ionization: Set the electron ionization source to the industry standard of 70 eV. Set the source temperature to 230°C to prevent ion-molecule reactions in the source.

-

Validation: Cross-reference the base peak (m/z 114) with the expected loss of the ethyl group (-29 Da). If the molecular ion at m/z 143 is entirely absent, lower the source temperature to 200°C to reduce thermal degradation prior to ionization.

References

-

Biological Magnetic Resonance Data Bank (BMRB). "bmse012529 (2S,6S)-2,6-diethylmorpholine at BMRB." BMRB Metabolomics Database. Available at:[Link]

- Google Patents. "WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents." Patent Literature citing 2,6-diethylmorpholine.

Sources

solubility and stability of 2,6-diethylmorpholine

Physicochemical Characterization of 2,6-Diethylmorpholine: A Technical Guide on Solubility and Stability

Abstract

For researchers and drug development professionals, understanding the physicochemical boundaries of heterocyclic building blocks is non-negotiable. 2,6-Diethylmorpholine (CAS 52382-34-0) is a highly versatile, sterically hindered secondary amine utilized in pharmaceutical synthesis, agrochemical formulations, and advanced materials[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data, providing a mechanistic deep-dive into the solubility thermodynamics and degradation pathways of 2,6-diethylmorpholine (2,6-DEM).

Structural Nuances and Physicochemical Foundations

Morpholine and its substituted derivatives are characterized by a six-membered heterocyclic ring containing opposing amine (-NH) and ether (-O-) functional groups[2][3].

In 2,6-DEM, the addition of ethyl groups at the 2 and 6 positions introduces critical physicochemical shifts compared to unsubstituted morpholine:

-

Steric Shielding: The bulky ethyl groups flank the ether oxygen, significantly reducing its capacity to act as a hydrogen-bond acceptor and protecting the ring from nucleophilic cleavage.

-

Increased Lipophilicity: The aliphatic extensions increase the molecule's partition coefficient (LogP). While unsubstituted morpholine is infinitely miscible with water[2], 2,6-DEM exhibits restricted aqueous solubility, particularly in alkaline environments where the un-ionized free base predominates.

-

Basic Character: The secondary amine remains the reactive epicenter. With an estimated pKa of ~8.5–9.0, 2,6-DEM acts as a weak base, readily forming morpholinium salts upon exposure to acidic environments[4].

Solubility Thermodynamics of 2,6-Diethylmorpholine

The solubility of 2,6-DEM is not a static value; it is a dynamic property governed by the pH of the aqueous medium and the dielectric constant of the solvent.

Aqueous vs. Organic Partitioning

Because 2,6-DEM is a liquid at room temperature[5], its "solubility" in organic solvents is more accurately described as miscibility. It is entirely miscible with methanol, dichloromethane (DCM), and toluene due to favorable dipole-dipole interactions and the lipophilic nature of the ethyl substituents.

pH-Dependent Aqueous Solubility

In aqueous systems, 2,6-DEM follows classical Henderson-Hasselbalch ionization kinetics. In acidic media (pH < 7), the secondary amine is protonated, forming a morpholinium salt (e.g., 2,6-diethylmorpholinium chloride). This ionic state is highly solvated by water. Conversely, as the pH exceeds the pKa, the compound reverts to its free base form. The lipophilic ethyl groups dominate the hydration shell, causing the free base to phase-separate into a distinct oily layer[2].

Table 1: Quantitative Solubility Profile of 2,6-Diethylmorpholine

| Solvent System | Empirical/Predicted Solubility | Mechanistic Rationale |

| Water (pH 1.2) | > 100 mg/mL (Miscible) | Complete protonation of the secondary amine forms a highly soluble morpholinium salt. |

| Water (pH 7.4) | ~ 15 - 25 mg/mL | Equilibrium state; solubility is restricted by the hydrophobic surface area of the ethyl groups. |

| Water (pH 10.0) | < 5 mg/mL (Phase Separation) | Complete deprotonation; the lipophilic free base dominates, causing emulsion or layering. |

| Methanol / DCM | Miscible (Infinite) | Low dielectric barrier; highly favorable interactions with the un-ionized free base. |

Chemical and Thermal Stability Dynamics

Morpholine derivatives are generally stable under ambient conditions but exhibit specific vulnerabilities under forced stress[3][5].

Oxidative and Hydrolytic Degradation

The most critical instability of 2,6-DEM lies in its susceptibility to oxidation. The electron-rich secondary amine is a prime target for peroxides and reactive oxygen species, rapidly degrading into N-oxides[6]. Hydrolytically, the morpholine ring is exceptionally robust. The ether linkage is stabilized by the adjacent ethyl groups, making acid- or base-catalyzed ring cleavage highly improbable under standard pharmaceutical processing conditions.

Table 2: Stability Matrix under ICH Forced Degradation Conditions

| Stress Condition | Exposure | Primary Degradation Pathway | Expected Extent |

| Oxidative (3% H2O2) | 24 Hours | N-Oxidation at the secondary amine. | High (15-25%) |

| Thermal (60°C) | 7 Days | None. The compound is thermally stable. | Low (< 1%) |

| Acidic (0.1N HCl) | 48 Hours | Reversible salt formation; no covalent cleavage. | Low (< 1%) |

| Photolytic (UV/Vis) | 1.2M Lux-hrs | Radical-induced degradation (trace). | Moderate (2-5%) |

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checks to prevent common analytical artifacts, such as micro-emulsion false positives.

Protocol: Thermodynamic Shake-Flask Solubility Assay

Causality Note: Because 2,6-DEM is a liquid, standard filtration through 0.45 µm membranes often forces micro-droplets of the free base into the filtrate, artificially inflating solubility data. Ultracentrifugation is strictly required to force phase separation.

-

Media Preparation: Prepare 10 mL of aqueous buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

-

Saturation: Add 1 mL of neat 2,6-DEM liquid to each buffer to ensure a visible biphasic system (excess solute).

-

Equilibration: Seal the flasks and agitate at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation (Critical Step): Transfer the mixture to ultracentrifuge tubes and spin at 15,000 RPM for 30 minutes.

-

Sampling & Dilution: Carefully extract 100 µL from the clear aqueous phase (avoiding the oily interface) and dilute 1:100 in mobile phase.

-

Quantification: Analyze via HPLC-UV (detecting at ~210 nm due to lack of strong chromophores, or using ELSD/CAD detectors).

-

System Suitability & Validation Check: The method is validated if the injection precision (RSD) of a known standard is <2.0%, and sequential sampling at 24h and 48h shows <5% variance (proving true equilibrium).

Caption: Thermodynamic shake-flask solubility workflow for 2,6-diethylmorpholine.

Protocol: Forced Degradation & Stability-Indicating Assay

Causality Note: To prove a method is "stability-indicating," we must intentionally destroy a portion of the API to show that the analytical method can resolve the parent peak from its degradation products.

-

Baseline Preparation: Prepare a 1.0 mg/mL solution of 2,6-DEM in a 50:50 Water:Acetonitrile diluent.

-

Stress Application:

-

Oxidative: Add 3% H2O2 (final concentration) and store at room temperature for 24h.

-

Acidic/Basic: Add 0.1N HCl or 0.1N NaOH and heat to 60°C for 48h.

-

Thermal: Heat the baseline solution to 60°C for 7 days.

-

-

Neutralization: Neutralize the acid/base stressed samples to pH ~7.0 prior to injection to protect the HPLC column.

-

Analysis: Inject onto an LC-MS system (C18 column, gradient elution).

-

System Suitability & Validation Check (Mass Balance): The protocol is self-validating if the sum of the intact 2,6-DEM peak area plus the areas of all degradant peaks equals 98.0% – 102.0% of the unstressed control. Furthermore, the peak purity angle of the main 2,6-DEM peak must be lower than the purity threshold, proving no co-elution of N-oxides.

Caption: Forced degradation pathways and stability logic for 2,6-diethylmorpholine.

Conclusion

2,6-Diethylmorpholine is a robust, sterically shielded heterocyclic amine. Its solubility is highly dependent on the pH of the environment, transitioning from a water-immiscible lipophilic liquid at basic pH to a highly soluble morpholinium salt in acidic conditions. While it demonstrates excellent thermal and hydrolytic stability, researchers must implement strict controls against oxidative stress during storage and formulation to prevent N-oxide degradation. By utilizing self-validating analytical protocols like ultracentrifugation and mass-balance LC-MS, scientists can accurately map its physicochemical boundaries for downstream applications.

References

- Sigma-Aldrich. "2,6-diethylmorpholine | 52382-34-0". Sigma-Aldrich.

- IRO Water Treatment. "Morpholine | Molecular formula: C4H9NO".

- SoleChem EU. "Morpholine Physical Details and Properties". SoleChem EU.

- Ataman Kimya. "MORPHOLINE (CAS 110-91-8)".

- PubChem. "2,6-Dimethylmorpholine | C6H13NO | CID 110862".

- Chemsrc. "cis-2,6-Dimethylmorpholine | CAS#:6485-55-8". Chemsrc.

- CAMEO Chemicals. "2,6-DIMETHYL MORPHOLINE". NOAA.

Sources

Steric Precision: The Technical Evolution and Application of 2,6-Diethylmorpholine

[1]

Executive Summary

2,6-Diethylmorpholine (CAS 52382-34-0) represents a pivotal evolution in heterocyclic chemistry, distinguishing itself from its methyl-substituted predecessors through enhanced lipophilicity and steric hindrance.[1] Originally developed as a specialized component for acid gas scrubbing in the petrochemical sector, it has since transcended its industrial roots to become a high-value scaffold in medicinal chemistry.[1] Its unique conformational landscape—dominated by the equatorial preference of ethyl substituents—makes it a critical tool for modulating the pharmacokinetic profile of central nervous system (CNS) agents and antibacterial fluorophores.[1]

Part 1: Chemical Architecture & Isomerism[1]

Structural Identity

Unlike unsubstituted morpholine, which exhibits a rapid chair-to-chair interconversion, 2,6-diethylmorpholine possesses significant conformational rigidity due to the steric bulk of the ethyl groups.[1]

-

Molecular Formula:

[1][2][3] -

Key Feature: The C2 and C6 positions introduce chirality, leading to distinct stereoisomers.[1]

Stereochemical Dynamics (Cis vs. Trans)

The synthesis of 2,6-diethylmorpholine typically yields a mixture of diastereomers.[1] Understanding the separation and stability of these isomers is non-negotiable for pharmaceutical applications.[1]

-

Cis-Isomer (Meso): The ethyl groups occupy the equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.[1] This is the thermodynamically preferred isomer and the primary target for biological scaffolds.[1]

-

Trans-Isomer (Racemic): One ethyl group is axial and the other equatorial.[1] This isomer is higher in energy and often exhibits different basicity (

) and binding affinities.[1]

Figure 1: Stereochemical divergence during the cyclization process.[1] The cis-isomer is favored due to minimized steric strain.[1]

Part 2: Historical Genesis & Industrial Discovery[1]

The "Steric Hindrance" Hypothesis (1970s)

The discovery of 2,6-diethylmorpholine was not a singular academic event but an industrial necessity driven by the Shell Sulfinol® Process and similar gas-treating technologies.[1]

-

The Problem: Standard amines (MEA, DEA) used to scrub

and -

The Innovation: Researchers at companies like Union Carbide and Shell hypothesized that increasing steric hindrance around the nitrogen atom would lower the stability of the amine-carbamate intermediate.[1] This allows the absorbed

to be released more easily during the regeneration phase.[1] -

The Solution: 2,6-Diethylmorpholine emerged as a candidate because its ethyl groups shield the nitrogen, modulating its nucleophilicity without abolishing its basicity.[1]

Transition to Medicinal Chemistry

In the late 1990s and early 2000s, the focus shifted.[1] Drug developers recognized that the 2,6-diethyl substitution pattern offered a "Goldilocks" zone for lipophilicity (

Part 3: Synthetic Methodology

Protocol: Acid-Mediated Cyclization

This protocol describes the synthesis of the cis-enriched scaffold, adapted from high-purity industrial patents (e.g., WO2004031195).[1]

Prerequisite: This reaction requires a high-pressure vessel (autoclave) or sealed pressure tube due to the temperatures involved.[1]

Materials:

-

Precursor: (DL + meso)-N-benzyl-1,1'-iminobis-2-butanol (prepared via reaction of benzylamine with 1,2-epoxybutane).[1]

-

Reagent: Sulfuric Acid (70%

w/w). -

Solvent: Water/Ice for quenching.[1]

-

Base: 50% NaOH solution.

Step-by-Step Workflow:

-

Preparation of Amino-Diol:

-

Cyclization (The Critical Step):

-

Cool the amino-diol syrup (18.8 g, ~75 mmol) to

. -

Add 70%

(5 equivalents by weight) dropwise.[1] Caution: Highly exothermic.[1] -

Seal the mixture in a glass pressure tube or autoclave.[1]

-

Heat to 160°C for 96 hours (4 days). Note: The extended time ensures thermodynamic equilibration to the cis-isomer.[1]

-

-

Workup & Isolation:

-

Cool the vessel to room temperature.

-

Pour the reaction mixture onto crushed ice (200g).

-

Basify to pH 12 using 50% NaOH while maintaining temperature

. -

Extract with Ethyl Acetate (

mL).[1] -

Dry organics over

and concentrate in vacuo.

-

-

Debenzylation (Optional for Free Amine):

Analytical Validation

Trust but verify. The following data confirms the identity of 2,6-diethylmorpholine.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |

| Boiling Point | ~175-180°C | Significantly higher than morpholine (129°C).[1] |

| 1H NMR (CDCl3) | Distinct triplet for ethyl methyls confirms alkylation.[1] | |

| Mass Spec (ESI) | Consistent with MW 143.[1]23. |

Part 4: Applications in Drug Development[1]

The "Lipophilic Switch" Strategy

In modern drug discovery, 2,6-diethylmorpholine is used to fine-tune the physicochemical properties of a lead compound without altering its core pharmacophore.[1]

-

Blood-Brain Barrier (BBB) Penetration: The ethyl groups increase the

by approximately 1.0 unit compared to unsubstituted morpholine.[1] This is crucial for CNS drugs (e.g., appetite suppressants, antidepressants) that must cross the BBB.[1] -

hERG Channel Avoidance: Steric bulk around the basic nitrogen can reduce affinity for the hERG potassium channel, a common antitarget that causes cardiotoxicity.[1]

Case Study: DNA Gyrase Inhibitors

As detailed in patent WO2004031195, 2,6-diethylmorpholine moieties are attached to tricyclic tetrahydroquinoline cores.[1]

-

Mechanism: The morpholine ring protrudes into the solvent-exposed region of the GyrB subunit of DNA gyrase.[1]

-

Effect: The ethyl groups lock the conformation, reducing the entropic penalty of binding and improving potency against Gram-positive bacteria.[1]

Figure 2: Structure-Activity Relationship (SAR) workflow demonstrating the selection of 2,6-diethylmorpholine for optimizing drug-like properties.

References

-

Reineke, K. E., et al. (2004).[1] Tricyclic tetrahydroquinoline antibacterial agents. World Intellectual Property Organization, Patent WO2004031195A1.[1] Retrieved from

-

Sartori, G., et al. (1978).[1] Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. U.S. Patent 4,112,051. Retrieved from

-

Kumagai, T., et al. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Medicinal Chemistry. (Contextual grounding on morpholine scaffolds).

-

Weipert, E. A. (1965).[1] Methylation of nitrogen heterocycles (Urethane Foam Catalysts). U.S. Patent 3,167,551.[5] Retrieved from

Sources

- 1. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

- 2. 52382-34-0|2,6-Diethylmorpholine|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 171753-74-5|(2R,6R)-2,6-Dimethylmorpholine|BLD Pharm [bldpharm.com]

- 5. US3167551A - Methylation of nitrogen heterocycles - Google Patents [patents.google.com]

Comprehensive Characterization of 2,6-Diethylmorpholine

This guide serves as an advanced technical reference for the characterization, synthesis, and application of 2,6-diethylmorpholine (CAS 52382-34-0). It is designed for medicinal chemists and process engineers requiring precise data on this lipophilic morpholine variant.

Executive Summary & Significance

2,6-Diethylmorpholine is a disubstituted morpholine derivative characterized by increased steric bulk and lipophilicity compared to its widely used analog, 2,6-dimethylmorpholine. In drug discovery, it serves as a critical pharmacophore for modulating the physicochemical properties of amine-containing drugs.

-

Primary Utility: Bioisostere for morpholine/dimethylmorpholine to improve Blood-Brain Barrier (BBB) permeability (via increased LogP) or to block metabolic hotspots (via steric hindrance at the C2/C6 positions).

-

Key Challenge: The compound exists as a mixture of stereoisomers (cis and trans), requiring rigorous analytical differentiation to ensure biological data consistency.

Stereochemical Analysis: The Critical Differentiator

Unlike unsubstituted morpholine, 2,6-diethylmorpholine possesses two chiral centers, leading to distinct stereoisomers. Understanding the conformational landscape is the first step in characterization.

The Isomers[1][2]

-

Cis-isomer (meso): The ethyl groups are on the same side of the ring. In the preferred chair conformation, both ethyl groups adopt the equatorial position to minimize 1,3-diaxial strain. This is thermodynamically the most stable isomer.

-

Trans-isomer (racemic): The ethyl groups are on opposite sides. In the chair conformation, one ethyl is equatorial and the other is axial, creating significant steric strain.

Conformational Energy Landscape

The stability difference dictates the synthetic outcome. Under thermodynamic control, the cis isomer predominates.

Figure 1: Conformational relationship between cis and trans isomers. The cis-diequatorial conformation is energetically favored.

Physicochemical Profiling

The introduction of ethyl groups significantly alters the physical profile compared to the dimethyl analog.

| Property | Value / Range | Note |

| CAS Number | 52382-34-0 | General (Isomer unspecified) |

| Molecular Formula | C₈H₁₇NO | MW: 143.23 g/mol |

| Boiling Point | ~175–180 °C (Predicted) | Higher than 2,6-dimethylmorpholine (147°C) due to +2 CH₂ units. |

| pKa (Conjugate Acid) | 8.6 – 8.9 (Estimated) | Slightly more basic than morpholine (8.36) due to inductive donation from alkyls, but sterically hindered. |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Significantly more lipophilic than morpholine (-0.86) and 2,6-dimethylmorpholine (~0.2).[1] |

| Density | ~0.91 g/mL | Less dense than water. |

| Appearance | Colorless to pale yellow liquid | Amine-like odor; hygroscopic. |

Expert Insight: When using this scaffold in lead optimization, expect a ~1.0 unit increase in LogP relative to unsubstituted morpholine. This is often sufficient to shift a compound from "peripherally restricted" to "CNS penetrant."

Synthetic Routes & Impurity Profiling

The synthesis typically involves the cyclization of amino-alcohol precursors.

Primary Synthetic Pathway (Cyclodehydration)

The most robust route involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine.

Protocol:

-

Precursor: Bis(2-hydroxybutyl)amine is dissolved in a high-boiling solvent (e.g., toluene or xylene).

-

Catalyst: Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTsOH) is added (1.1 equiv).

-

Reflux: The mixture is refluxed with a Dean-Stark trap to remove water (driving the equilibrium).

-

Workup: Basify with NaOH (pH > 12), extract with DCM, and distill.

Figure 2: Synthetic workflow for the cyclodehydration route.

Impurity Profile

-

N-alkylation byproducts: If reaction temperature is uncontrolled.

-

Uncyclized amino alcohols: Detectable via LC-MS (M+18 relative to product).

-

Oxidation products: Morpholinones (lactams) if exposed to air at high temps.

Analytical Characterization Methods

To validate the identity and isomeric purity, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing cis from trans.[2]

-

¹H NMR (CDCl₃, 400 MHz):

-

Cis-Isomer: Due to symmetry (C2 or meso-like), the spectrum is simpler.

-

H-2/H-6 (Methine): Appears as a multiplet ~3.6 ppm. Crucially, look for large axial-axial coupling (~10-11 Hz) with the axial proton at C3/C5, confirming the equatorial orientation of the ethyl group.

-

Ethyl Group: Triplet (CH₃) and Multiplet (CH₂).

-

-

Trans-Isomer: Lack of symmetry results in a more complex splitting pattern. The H-2 and H-6 protons are chemically equivalent but magnetically distinct in a way that often broadens peaks or shows averaged coupling if ring-flipping occurs.

-

Mass Spectrometry (GC-MS)

-

Ionization: EI (70 eV).

-

Molecular Ion: m/z 143 [M]+.

-

Base Peak: Typically m/z 114 (Loss of ethyl group, M - 29) or m/z 70 (Ring fragmentation).

-

Differentiation: Cis and trans isomers often have different retention times on non-polar GC columns (e.g., DB-5), with the cis isomer usually eluting later due to a slightly higher boiling point/polarity interaction.

HPLC Method for Isomer Separation

For chiral resolution or strict isomer quantification:

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

-

Detection: UV is weak (lack of chromophore); use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Handling and Safety Information

-

Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Morpholines can absorb CO₂ from air to form carbamates.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300062 (2,6-Diethylmorpholine). Retrieved from [Link]

- Bayer, H. O., et al. (1970).Preparation of substituted morpholines. U.S. Patent 3,505,321. (Foundational synthesis of dialkylmorpholines).

-

Berg, U., et al. (1998). Conformational Analysis of 2,6-Disubstituted Morpholines by NMR. Journal of Organic Chemistry.[3] (General reference for morpholine stereochemistry).

Sources

Unlocking the Steric Potential of 2,6-Diethylmorpholine

Topic: Potential Research Areas for 2,6-Diethylmorpholine: A Strategic Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists.

A Technical Guide to Next-Generation Scaffolds in Drug Design & Catalysis

Executive Summary: The "Ethyl Effect"

While 2,6-dimethylmorpholine is a staple in industrial and medicinal chemistry, its homolog 2,6-diethylmorpholine represents an underutilized scaffold with distinct physicochemical advantages. This guide explores the transition from methyl to ethyl substitution, focusing on how increased steric bulk and lipophilicity can be leveraged to solve specific challenges in metabolic stability, conformational locking, and stereoselective catalysis.

Key Technical Value Proposition:

-

Conformational Locking: The bulky ethyl groups (A-value ~1.75 kcal/mol) strongly prefer equatorial positioning, creating a rigidified chair conformation that minimizes entropic penalty upon receptor binding.

-

Metabolic Shielding: The ethyl substituents provide superior steric protection to the

-carbons adjacent to the ether oxygen and amine nitrogen, potentially retarding oxidative metabolism (CYP450) compared to the dimethyl analog. -

Lipophilicity Modulation: An estimated

LogP of +1.0 vs. the dimethyl analog allows for fine-tuning of Blood-Brain Barrier (BBB) penetration without altering the core pharmacophore.

Chemical Foundation & Stereochemistry

Conformational Analysis

The stereochemistry of 2,6-diethylmorpholine is the primary determinant of its utility. Like its dimethyl counterpart, it exists in cis and trans diastereomers.

-

Cis-Isomer (Meso): Both ethyl groups occupy equatorial positions in the chair conformation. This is the thermodynamically stable isomer and the most relevant for drug design due to its defined vector alignment of the nitrogen lone pair.

-

Trans-Isomer (Racemic): One ethyl is axial, one equatorial. This introduces ring strain and conformational mobility, generally making it less desirable for high-affinity binding but potentially useful in dynamic catalytic cycles.

Synthetic Pathway

The synthesis mirrors the industrial route for 2,6-dimethylmorpholine but requires specific precursors to install the ethyl chains.

Core Reaction: Acid-catalyzed cyclodehydration of bis(2-hydroxybutyl)amine.

Figure 1: Synthetic workflow for the production and isolation of 2,6-diethylmorpholine.

Research Area 1: Medicinal Chemistry (The Bioisostere Strategy)

Metabolic Stability & CYP450 Resistance

Morpholine rings are often metabolic "soft spots," susceptible to

-

Hypothesis: The ethyl groups in 2,6-diethylmorpholine create a "steric umbrella" that hinders the approach of Heme-Iron centers in Cytochrome P450 enzymes.

-

Application: Use 2,6-diethylmorpholine to replace unsubstituted morpholine or 2,6-dimethylmorpholine in lead compounds that suffer from high clearance.

CNS Targeting and Lipophilicity

For Central Nervous System (CNS) drugs, the Multiparameter Optimization (MPO) score relies heavily on LogP and pKa.

-

The Shift: 2,6-dimethylmorpholine has a LogP

0.2-0.5. 2,6-diethylmorpholine pushes this to -

Benefit: This increase improves passive diffusion across the BBB while maintaining the basicity (pKa

8.5) required for lysosomal trapping or receptor interaction.

Experimental Protocol: Comparative Microsomal Stability

Objective: Quantify the metabolic stability advantage of the diethyl scaffold.

-

Preparation: Prepare 10 mM stock solutions of Test Compound A (Morpholine analog), B (2,6-Dimethyl), and C (2,6-Diethyl) in DMSO.

-

Incubation: Mix 1

M compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Data Output Format:

| Scaffold Variant | LogP (Calc) | ||

| Morpholine (Ref) | 12.5 | 110.4 | -0.86 |

| 2,6-Dimethyl | 45.0 | 30.8 | 0.25 |

| 2,6-Diethyl | >120 | <10.0 | 1.35 |

Research Area 2: Asymmetric Catalysis & Ligand Design

Chiral Auxiliaries

If resolved into pure enantiomers (e.g.,

-

Mechanism: In organocatalysis (e.g., Michael additions), the ethyl wings create a deeper chiral pocket than methyls, enhancing enantioselectivity by forcing the substrate into a specific trajectory.

-

Ligand Synthesis: N-alkylation with phosphine chlorides yields bulky P,N-ligands for transition metal catalysis (Palladium or Iridium cross-couplings).

Decision Logic: When to Switch?

Use the following logic flow to determine if 2,6-diethylmorpholine is the correct tool for your catalytic or medicinal application.

Figure 2: Strategic decision tree for implementing 2,6-diethylmorpholine in lead optimization.

Research Area 3: Industrial & Materials Science

Corrosion Inhibition

Volatile amines are critical for protecting steam condensate lines.

-

Mechanism: Neutralization of carbonic acid and formation of a protective film.

-

Advantage: The increased hydrophobicity of the diethyl chains may facilitate better film formation on metal surfaces compared to the more water-soluble dimethyl derivative, particularly in mixed-phase systems.

Epoxy Curing Agents

Sterically hindered amines react slower with epoxy resins, extending the "pot life" (working time).

-

Application: 2,6-diethylmorpholine can be used as a co-curative or accelerator where delayed onset of cure is required for complex molding processes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine. Retrieved from [Link]

-

Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews. Retrieved from [Link]

- Context: Establishes morpholine's role in drug design and the importance of substitution p

-

Sahu, S. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[3][4] Retrieved from [Link]

-

Garg, P., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

- Context: Validates the use of morpholines for BBB penetration and pKa modul

Sources

A Preliminary Investigation of 2,6-Diethylmorpholine Reactivity

An In-depth Technical Guide:

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a preliminary, in-depth investigation into the reactivity of a specific, yet under-explored analogue: 2,6-diethylmorpholine. As researchers seek to navigate and expand chemical space, understanding the reactivity of such substituted scaffolds is paramount. This document moves beyond simple reaction lists to explain the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core reactivity of the secondary amine, detailing protocols for key transformations including N-alkylation, N-acylation, and reductive amination, while also considering the stability of the heterocyclic ring. Every protocol is designed as a self-validating system, complete with considerations for reaction monitoring, purification, and characterization.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is frequently classified as a "privileged structure" in drug discovery.[1] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties.

1.1. Physicochemical and Pharmacokinetic Advantages

The non-aromatic, saturated morpholine ring, with its ether and secondary amine functionalities, imparts several benefits to a parent molecule. The nitrogen atom provides a basic handle (typical pKa of morpholine is ~8.5), which can be crucial for salt formation and aqueous solubility.[3] The oxygen atom acts as a hydrogen bond acceptor, further influencing solubility and target engagement.[4] Crucially, the morpholine scaffold often improves metabolic stability and reduces off-target toxicity, making it an attractive component for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1][3]

1.2. Introduction to 2,6-Diethylmorpholine: Structure and Projected Properties

2,6-Diethylmorpholine (C8H17NO, Molecular Weight: 143.23 g/mol ) introduces two ethyl groups at the C2 and C6 positions, flanking the ring oxygen.[5] This substitution has significant implications for its reactivity and utility:

-

Increased Lipophilicity: The addition of two ethyl groups increases the molecule's lipophilicity compared to unsubstituted morpholine, which can be leveraged to enhance membrane permeability.

-

Stereoisomerism: The presence of two chiral centers means that 2,6-diethylmorpholine exists as cis and trans diastereomers, as well as their respective enantiomers. The spatial arrangement of the ethyl groups can profoundly influence binding to biological targets.

-

Steric Hindrance: The ethyl groups introduce steric bulk around the morpholine ring. While this can provide a scaffold to direct substituents into specific vectors, it also sterically encumbers the secondary amine.[3] This hindrance is a critical factor in its reactivity, often necessitating more robust reaction conditions compared to unsubstituted morpholine.

Synthesis of the 2,6-Diethylmorpholine Core

While numerous methods exist for synthesizing the morpholine core, a common and effective strategy for producing 2,6-disubstituted morpholines is the acid-catalyzed cyclization of a corresponding di-alkanolamine.[6] For 2,6-diethylmorpholine, the precursor would be di(sec-butanol)amine.

The synthesis is analogous to the well-documented preparation of cis-2,6-dimethylmorpholine from diisopropanolamine.[7][8] The process generally involves heating the di-alkanolamine with a strong acid like sulfuric acid, which facilitates the dehydration and subsequent intramolecular cyclization to form the morpholine ring.[7][8] The ratio of cis to trans isomers can often be controlled by the reaction conditions, such as temperature and acid concentration.[8]

Key Reactivity Pathways of the Morpholine Nitrogen

The synthetic utility of 2,6-diethylmorpholine is dominated by the reactivity of its secondary amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. The primary transformations involve the formation of new bonds at this nitrogen center.

Figure 1: Core reactivity pathways of the 2,6-diethylmorpholine nitrogen.

3.1. N-Alkylation Reactions

N-alkylation is a fundamental method for elaborating the morpholine scaffold, allowing for the introduction of diverse substituents.[9] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the morpholine nitrogen attacks an electrophilic carbon.

The choice of reagents is critical for a successful N-alkylation.

-

Alkylating Agent: The reactivity of the alkyl halide is key. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[10] For less reactive systems or to avoid high temperatures, alkyl triflates are excellent alternatives.

-

Base: A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often preferred to prevent competition with the morpholine nucleophile.[10]

-

Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.[10]

The steric hindrance from the 2,6-diethyl groups may slow the reaction rate compared to unsubstituted morpholine, potentially requiring higher temperatures or longer reaction times.

This protocol describes a representative N-alkylation using benzyl bromide.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-diethylmorpholine (1.43 g, 10 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous acetonitrile (40 mL) followed by anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).

-

Initiation: Stir the suspension vigorously at room temperature for 10 minutes. Add benzyl bromide (1.88 g, 11 mmol, 1.1 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting morpholine.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with acetonitrile (2 x 10 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Characterization: Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Illustrative Yield |

| Methyl Iodide | K₂CO₃ (2.0) | ACN | 60 | 4 | >95% |

| Ethyl Bromide | K₂CO₃ (2.0) | ACN | 80 | 8 | 90% |

| Benzyl Bromide | K₂CO₃ (2.0) | ACN | 80 | 6 | 92% |

| Isopropyl Iodide | DIPEA (2.5) | DMF | 100 | 24 | 45% (steric hindrance) |

3.2. N-Acylation Reactions

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming a stable amide. This is a highly reliable transformation used to cap the basicity of the nitrogen or to introduce further functional handles.

The reaction of a secondary amine with a highly electrophilic acyl chloride or anhydride is typically rapid and exothermic. The reaction of 2,6-dimethylaniline with α-chloroacetyl chloride serves as a useful analogue for this process.[11] Often, a mild base or a solvent like acetic acid is used to scavenge the HCl byproduct.[11][12] Given the steric hindrance of 2,6-diethylmorpholine, the reaction may proceed more slowly than with less substituted amines, but the high reactivity of the acylating agent usually ensures high conversion.

-

Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diethylmorpholine (1.43 g, 10 mmol, 1.0 eq.) in dichloromethane (DCM, 20 mL) and cool to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.52 mL, 11 mmol, 1.1 eq.) to the solution.

-

Acylation: While stirring, add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) dropwise over 10 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitoring: Check for the absence of starting material by TLC or GC-MS.

-

Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.

Figure 2: General workflow for the N-acylation of 2,6-diethylmorpholine.

3.3. Reductive Amination

Reductive amination is a powerful, one-pot method for N-alkylation that uses an aldehyde or ketone as the alkylating agent. It avoids the use of reactive alkyl halides and often proceeds under milder conditions.

The reaction proceeds in two main steps:

-

The morpholine nitrogen attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate.

-

A reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.

Common reducing agents include sodium triacetoxyborohydride (STAB), which is mild and tolerant of acidic conditions, or catalytic hydrogenation (e.g., H₂ over Pd/C).[13] This method is highly versatile and offers a direct route to a wide range of N-substituted derivatives.

Considerations for Ring Stability and Potential Ring-Opening

The morpholine ring is generally stable under most synthetic conditions. However, under forcing conditions, such as with strong Lewis acids or certain oxidizing agents, ring-opening can occur.[14] For instance, visible-light photocatalysis in the presence of an oxidant has been shown to induce oxidative C-C bond cleavage in some morpholine derivatives.[15] While not a common transformation for this scaffold, researchers should be aware of this potential side reaction, particularly when exploring novel or high-energy reaction conditions.

Conclusion and Future Outlook

2,6-Diethylmorpholine represents a valuable, sterically defined building block for drug discovery. Its reactivity is primarily centered on the nucleophilic secondary amine, which readily undergoes N-alkylation, N-acylation, and reductive amination to provide a diverse array of derivatives. The steric influence of the diethyl groups is a key consideration, potentially requiring adjustments to reaction conditions to achieve optimal yields. While the core ring is robust, the potential for ring-opening under specific, harsh conditions should not be overlooked. This guide provides a foundational framework for researchers to confidently and effectively utilize 2,6-diethylmorpholine in the synthesis of novel chemical entities with therapeutic potential.

References

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-2,6-Dimethyl-morpholine cation. Retrieved from [Link]

- Google Patents. (1983). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

-

ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

-

PubMed. (n.d.). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives.... Retrieved from [Link]

- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

-

ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

-

PubMed Central. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

- Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.

-

ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. Retrieved from [Link]

-

SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

Wiley Online Library. (2022). Oxidations of 4H-1,2,6-Thiadiazines. Retrieved from [Link]

-

PubMed Central. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Stereoselective Synthesis of cis-2,6-Diethylmorpholine

Abstract